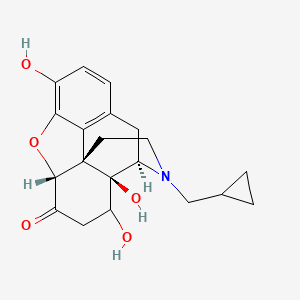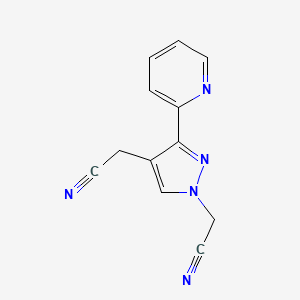
Punicagaranine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Punicagaranine is a compound derived from the pomegranate plant (Punica granatum). This compound is known for its significant antioxidant, anti-inflammatory, and antimicrobial properties. It is a type of ellagitannin, a class of hydrolyzable tannins that are known for their health benefits and presence in various fruits and nuts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Punicagaranine typically involves the extraction from pomegranate peels, seeds, or juice. The process begins with the drying and grinding of the pomegranate parts, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The pomegranate parts are processed in industrial extractors, where solvents like ethanol are used to extract the compound. The extract is then subjected to various purification steps, including filtration, evaporation, and chromatography, to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Punicagaranine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which may have different biological activities.
Reduction: This compound can also undergo reduction reactions, although these are less common.
Hydrolysis: This compound can be hydrolyzed to produce ellagic acid and other smaller phenolic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
The major products formed from the reactions of this compound include ellagic acid, which is known for its potent antioxidant properties .
Scientific Research Applications
Punicagaranine has a wide range of scientific research applications, including:
Chemistry: Used as a natural antioxidant in various chemical formulations.
Biology: Studied for its role in cellular protection and anti-aging effects.
Medicine: Investigated for its potential in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Used in the food and cosmetic industries for its preservative and health-promoting properties.
Mechanism of Action
Punicagaranine exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound also modulates various signaling pathways involved in inflammation and cell survival, including the NF-κB and MAPK pathways .
Comparison with Similar Compounds
Similar Compounds
Ellagic Acid: A hydrolysis product of Punicagaranine with similar antioxidant properties.
Punicalagin: Another ellagitannin found in pomegranates with comparable health benefits.
Gallic Acid: A phenolic compound with antioxidant and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific structure and the combination of health benefits it offers. While similar compounds like ellagic acid and punicalagin share some properties, this compound’s distinct molecular structure provides unique interactions with biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c15-12(11-4-2-6-18-11)10-7-8(13(16)17)9-3-1-5-14(9)10/h2,4,6-7H,1,3,5H2,(H,16,17) |
InChI Key |
VTEXWWBYSBRMMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(N2C1)C(=O)C3=CC=CO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13426843.png)

![2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one](/img/structure/B13426854.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13426868.png)


![4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B13426887.png)


![tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate](/img/structure/B13426922.png)



